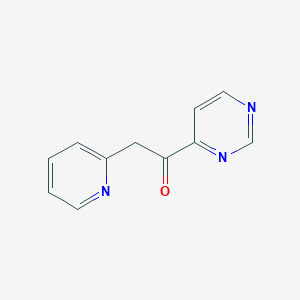
2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one is a synthetic organic compound that belongs to the class of thiazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one typically involves the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of chlorinating agents and aromatic substitution reactions.
Formation of the Tetrahydropyrazinyl Group: This can be done through the reduction of pyrazine derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It may be employed in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: It may be used as a pesticide or herbicide.
Manufacturing: It may be employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenyl)-4H-1,3-thiazin-4-one: Lacks the tetrahydropyrazinyl group.
5-(1,2,3,4-Tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one: Lacks the dichlorophenyl group.
2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazole: Contains a thiazole ring instead of a thiazine ring.
Uniqueness
The unique combination of the dichlorophenyl, tetrahydropyrazinyl, and thiazine moieties in 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one may confer specific properties and activities that are not observed in similar compounds
Propriétés
Formule moléculaire |
C14H11Cl2N3OS |
|---|---|
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-1,3-thiazin-4-one |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-8-1-2-9(11(16)5-8)14-19-13(20)10(7-21-14)12-6-17-3-4-18-12/h1-5,7,12,17-18H,6H2 |
Clé InChI |
QWOCXGYIUYMFDF-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC=CN1)C2=CSC(=NC2=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)


![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)

![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)

![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine](/img/structure/B12910613.png)


![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)

![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)
